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Compound of Interest

Compound Name: 7-bromo-4-methoxy-1H-indole

Cat. No.: B1350256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude

of compounds with significant therapeutic potential. Among these, brominated indole

derivatives, often inspired by marine natural products, have emerged as a promising class of

anti-cancer agents. This guide provides a comparative analysis of the anti-cancer activity of

various brominated indole derivatives, supported by experimental data, detailed protocols, and

mechanistic insights to aid in the advancement of cancer research and drug discovery.

Comparative Anti-Cancer Activity of Brominated
Indole Derivatives
The anti-proliferative activity of several brominated indole derivatives has been evaluated

against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a

key measure of a compound's potency, are summarized in the table below.
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Compound
Derivative
Class

Cancer Cell
Line

IC50 (µM) Reference

6-Bromoisatin Isatin
HT29

(Colorectal)
~100 [1][2]

Caco-2

(Colorectal)
~100 [1][2]

Tyrindoleninone Indole
HT29

(Colorectal)
390 [1][2]

N-[2-(5-bromo-

1H-indol-3-yl)-

ethyl]-2-hydroxy-

3-methyl-

benzamide (E20)

Tryptamine
MGC-803

(Gastric)

Potent (exact

value not

specified)

[3][4]

MCF-7 (Breast)

Potent (exact

value not

specified)

[3][4]

HepG2 (Liver)

Potent (exact

value not

specified)

[3][4]

A549 (Lung)

Potent (exact

value not

specified)

[3][4]

HeLa (Cervical)

Potent (exact

value not

specified)

[3][4]

5-Bromo-7-

azaindolin-2-one

derivative (23p)

Azaindolinone HepG2 (Liver) 2.357 [5][6]

A549 (Lung) 3.012 [5][6]

Skov-3 (Ovarian) Not specified [5][6]
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6-

Bromoindirubin-

3'-oxime (BIO)

Indirubin GSK-3α/β 0.005/0.32 [7]

CDK1 0.08 [7]

CDK5 0.08 [7]

Mechanistic Insights: Induction of Apoptosis and
Cell Cycle Arrest
Brominated indole derivatives exert their anti-cancer effects through multiple mechanisms,

primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis Induction:

Studies on compounds like 6-bromoisatin and tyrindoleninone have shown that they trigger

apoptosis in cancer cells through a caspase-dependent pathway.[1] This involves the activation

of executioner caspases, such as caspase-3 and caspase-7, which are key enzymes

responsible for the biochemical and morphological changes associated with apoptosis.[1] While

the direct involvement of initiator caspases (caspase-8 and caspase-9) requires further

investigation, their activation would delineate whether the apoptotic signal originates from the

extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.[1]

Cell Cycle Arrest:

In addition to inducing apoptosis, these compounds have been observed to halt the

progression of the cell cycle, specifically at the G2/M phase.[1][3][4] For instance, 6-

bromoisatin was found to cause an accumulation of HT29 colorectal cancer cells in the G2/M

phase of the cell cycle.[1][2] This arrest prevents the cancer cells from dividing and

proliferating.

Signaling Pathway Involvement:

The extracellular signal-regulated kinase (ERK) pathway has been implicated in the

mechanism of action of some brominated indoles.[1] Inhibition of the ERK signaling pathway,

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.medchemexpress.com/BIO.html
https://www.medchemexpress.com/BIO.html
https://www.medchemexpress.com/BIO.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3826136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3826136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3826136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3826136/
https://pubs.rsc.org/en/content/articlelanding/2019/md/c8md00484f
https://pubmed.ncbi.nlm.nih.gov/31057737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3826136/
https://www.researchgate.net/publication/330319050_Design_synthesis_and_biological_evaluation_of_tryptamine_salicylic_acid_derivatives_as_potential_antitumor_agents
https://pmc.ncbi.nlm.nih.gov/articles/PMC3826136/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


which is often hyperactivated in cancer and promotes cell survival, is a proposed mechanism

by which these compounds induce apoptosis.[1]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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